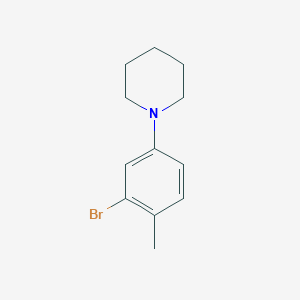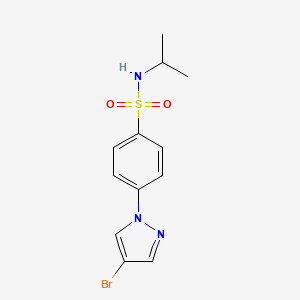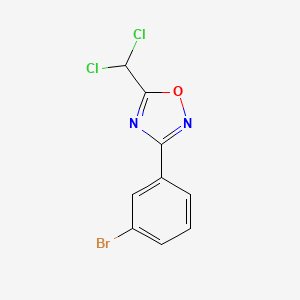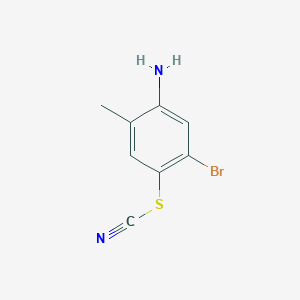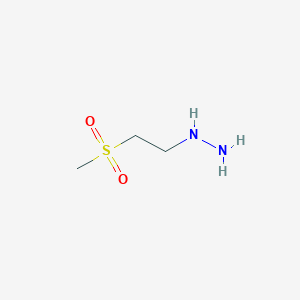
(2-Methanesulfonylethyl)hydrazine
Vue d'ensemble
Description
“(2-Methanesulfonylethyl)hydrazine” is a chemical compound with the CAS Number: 1179676-86-8 . It has a molecular weight of 138.19 and its IUPAC name is 1-[2-(methylsulfonyl)ethyl]hydrazine . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, hydrazones, a class of compounds to which it belongs, can be synthesized by combining suitable aldehydes with hydrazides . This can be achieved through solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H10N2O2S . The average mass is 138.189 Da and the monoisotopic mass is 138.046295 Da .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Photo-induced Generation of Methanesulfonohydrazides
Zhou, Xia, and Wu (2016) report a catalyst-free photo-induced reaction involving sulfur dioxide and hydrazine, generating diverse methanesulfonohydrazides. This process incorporates the sulfonyl group without metal or photo-redox catalysts, suggesting a role for (2-Methanesulfonylethyl)hydrazine in synthesizing complex organic structures under mild conditions (Zhou, Xia, & Wu, 2016).
Radical Process in Synthesizing Methanesulfonohydrazides
An, Zheng, and Wu (2014) developed a mild-condition three-component reaction that produces methanesulfonohydrazides. This radical process, which includes 5-exo-cyclization and sulfur dioxide insertion, indicates potential applications in organic chemistry and pharmaceutical research (An, Zheng, & Wu, 2014).
Palladium-catalyzed Aminosulfonylation
Nguyen, Emmett, and Willis (2010) describe a palladium-catalyzed coupling of aryl iodides, sulfur dioxide, and hydrazines. This process, resulting in aryl N-aminosulfonamides, highlights the importance of this compound in creating complex molecular structures, potentially useful in synthesizing pharmaceuticals (Nguyen, Emmett, & Willis, 2010).
Application in Hydrazine Electro-oxidation
Liu et al. (2016) explore the use of this compound in the electro-oxidation of hydrazine, relevant to direct hydrazine fuel cells. Their study on Ni3S2@Ni foam electrodes indicates potential applications in renewable energy and environmental sensing technologies (Liu et al., 2016).
Fluorescent Sensing of Hydrazine
Fan et al. (2012) have designed a ratiometric fluorescence probe for detecting hydrazine, demonstrating the application of this compound in developing sensitive detection tools for environmental and biological systems (Fan et al., 2012).
Mécanisme D'action
Target of Action
It is structurally related to hydralazine , a well-known antihypertensive agent . Hydralazine primarily targets vascular smooth muscle cells, causing relaxation and vasodilation . It’s worth noting that the exact target of hydralazine is still unidentified .
Mode of Action
Hydralazine is known to cause relaxation of arterial smooth muscle by inhibiting the accumulation of intracellular free calcium . This results in vasodilation and a decrease in peripheral resistance, which lowers blood pressure .
Biochemical Pathways
Hydralazine, a structurally related compound, is known to affect the calcium signaling pathway in vascular smooth muscle cells . By inhibiting the accumulation of intracellular free calcium, hydralazine prevents contraction mediated by calcium-dependent ATPases, kinases, or ion channels .
Pharmacokinetics
Hydralazine is known to be well-absorbed from the gastrointestinal tract and undergoes extensive metabolism depending on acetylator status
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(2-Methanesulfonylethyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and hydrazides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis . The interaction with enzymes such as hydrazine oxidase leads to the formation of reactive species that can bind to cellular macromolecules, causing cellular dysfunction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to significant soft tissue injury, pulmonary injury, seizures, coma, and even death in severe cases . It also impacts the production of pro-inflammatory cytokines and chemokines, thereby affecting inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, which can further undergo reduction to alkanes . This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The formation of hydrazones involves the deprotonation of the weakly acidic N-H bond, resulting in the hydrazone anion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that hydrazine derivatives can degrade over time, leading to the formation of ammonia, hydrogen, and nitrogen . These degradation products can have varying impacts on cellular processes, depending on the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild symptoms such as loss of body weight and hypoglycemia. At high doses, it can lead to severe adverse effects, including fatty degeneration of the liver, convulsions, and even death . The threshold effects observed in these studies highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including both enzymatic and non-enzymatic reactions. It interacts with enzymes such as hydrazine oxidase, leading to the formation of reactive species that bind to cellular macromolecules . These interactions can result in significant changes in metabolic flux and metabolite levels, affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The distribution of this compound is crucial for understanding its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps in elucidating its precise mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-methylsulfonylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S/c1-8(6,7)3-2-5-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIMMITZFDMUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179676-86-8 | |
| Record name | (2-methanesulfonylethyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




